

The Pharmacological Profile of 2CB-Ind: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2CB-Ind**

Cat. No.: **B3064264**

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Abstract

2CB-Ind is a conformationally-restricted analog of the psychedelic phenethylamine 2C-B, developed to probe the structural and conformational requirements for agonist activity at serotonin 5-HT2A and 5-HT2C receptors. This technical guide provides a comprehensive overview of the pharmacological profile of **2CB-Ind**, including its synthesis, receptor binding affinity, and functional activity. Detailed experimental protocols for key assays are provided, along with a structured presentation of all available quantitative data. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular pharmacology.

Introduction

The study of psychedelic compounds has provided invaluable tools for dissecting the complexities of serotonergic neurotransmission and its role in perception, cognition, and mood. The phenethylamine hallucinogen 2C-B is a well-known psychoactive substance that primarily exerts its effects through interaction with serotonin 5-HT2 receptors. To better understand the pharmacophore of 2C-B and the conformational dynamics of its interaction with the 5-HT2A receptor, Dr. David E. Nichols and his colleagues synthesized a series of conformationally-restricted analogs. Among these, **2CB-Ind**, a dihydroindene-based derivative, offers a rigidified scaffold that limits the rotational freedom of the ethylamine side chain. This guide delves into the detailed pharmacological characterization of **2CB-Ind**.

Chemical Synthesis

The synthesis of racemic **2CB-Ind** was first reported by McLean et al. in 2006. The synthetic route involves a multi-step process starting from commercially available materials, leading to the formation of the key dihydroindene core, followed by the introduction of the aminomethyl group.

Pharmacological Data

The pharmacological activity of **2CB-Ind** has been characterized through in vitro radioligand binding and functional assays. The quantitative data from these studies are summarized in the tables below.

Table 1: Receptor Binding Affinity of Racemic 2CB-Ind

Receptor	Radioligand	Ki (nM)
Human 5-HT2A	[125I]-(R)-DOI	47

Data from McLean et al., 2006.

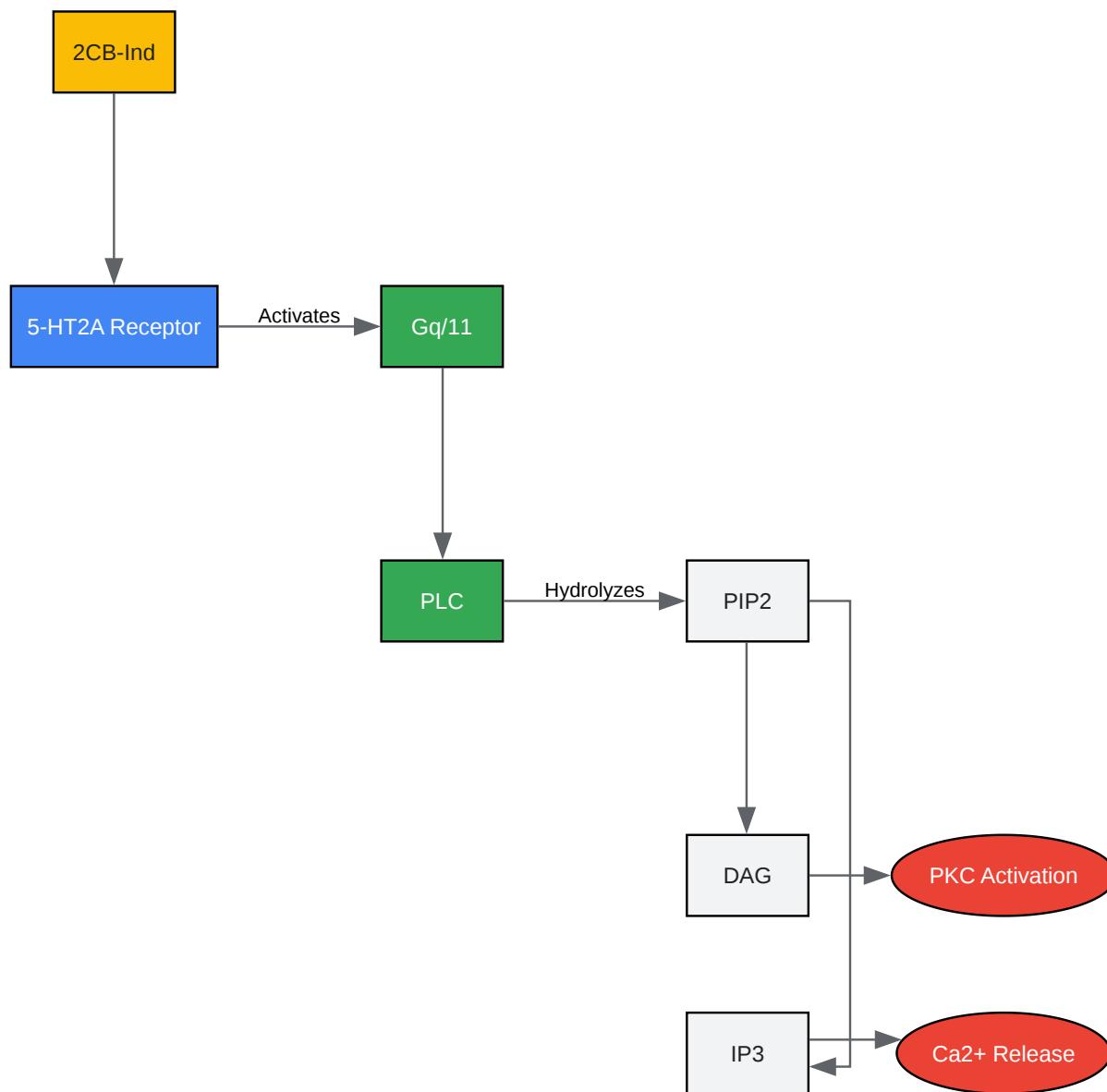
Table 2: Functional Activity of Racemic 2CB-Ind at the Human 5-HT2A Receptor

Assay	Efficacy (Emax as % of 5-HT)	Potency (EC50, nM)
PI Hydrolysis	85	130
Arachidonic Acid Release	Not Active	-

Data from McLean et al., 2006.

Signaling Pathways and Functional Selectivity

2CB-Ind demonstrates functional selectivity, also known as biased agonism, at the 5-HT2A receptor. It potently stimulates the Gq-mediated phosphoinositide (PI) hydrolysis pathway but does not activate the Gi/o-coupled arachidonic acid release pathway. This dissociation of downstream signaling cascades is a key feature of its pharmacological profile.

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Signaling pathway of **2CB-Ind** at the 5-HT2A receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by McLean et al. (2006).

Radioligand Binding Assays

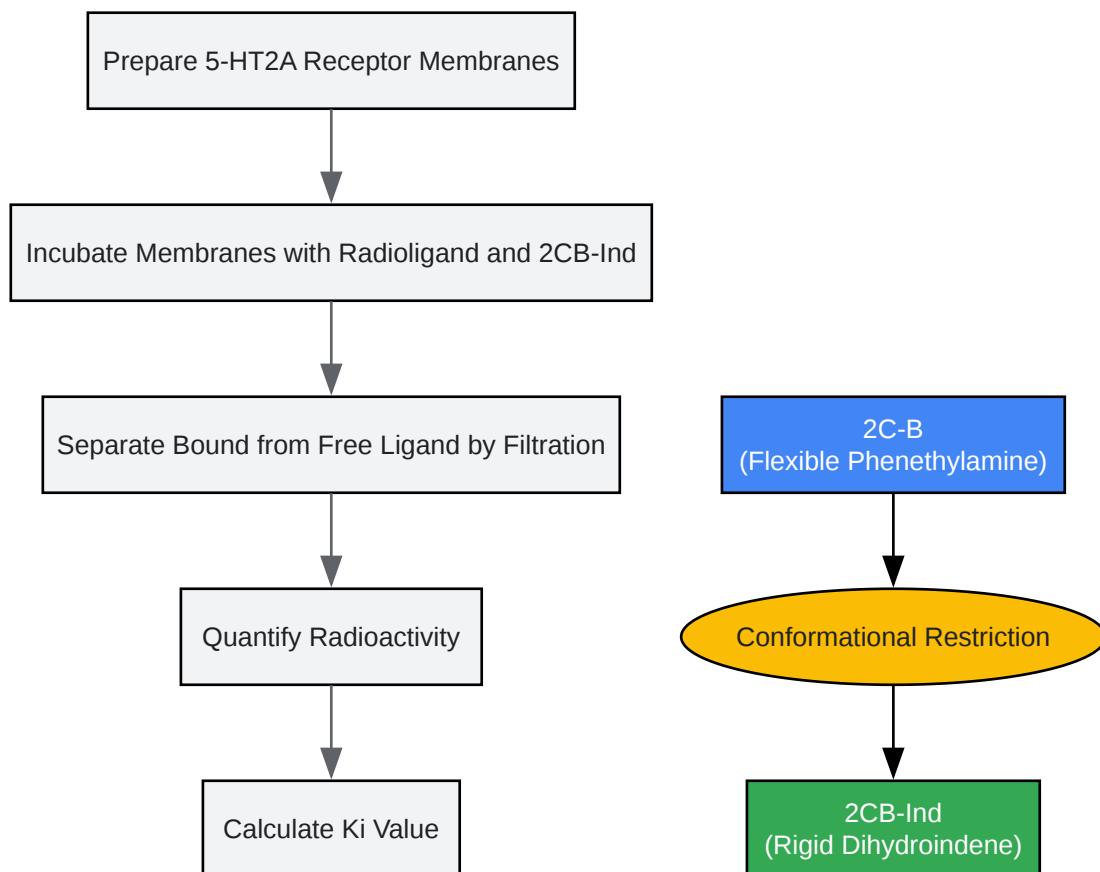
Objective: To determine the binding affinity (K_i) of **2CB-Ind** for the human 5-HT2A receptor.

Materials:

- HEK-293 cells stably expressing the human 5-HT2A receptor.
- Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.5.
- Radioligand: [125I]-(R)-DOI.
- Non-specific binding control: Ketanserin (1 μ M).
- Glass fiber filters (GF/C).
- Scintillation counter.

Procedure:

- Prepare cell membranes from HEK-293 cells expressing the 5-HT2A receptor.
- In a final volume of 500 μ L, incubate cell membranes (approximately 20-40 μ g of protein) with various concentrations of racemic **2CB-Ind** and a fixed concentration of [125I]-(R)-DOI (approximately 0.2 nM).
- For determination of non-specific binding, a parallel set of tubes is incubated with 1 μ M ketanserin.
- Incubate at 37°C for 30 minutes.
- Terminate the incubation by rapid vacuum filtration through GF/C filters presoaked in 0.3% polyethylenimine.
- Wash the filters three times with 4 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.5).
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate the K_i values using the Cheng-Prusoff equation.



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